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molecular formula C11H13BrF3NO B8414592 4-Bromo-2-(tert-butyl)-6-(2,2,2-trifluoroethoxy)pyridine

4-Bromo-2-(tert-butyl)-6-(2,2,2-trifluoroethoxy)pyridine

Cat. No. B8414592
M. Wt: 312.13 g/mol
InChI Key: HRFOZPNAKFMAQE-UHFFFAOYSA-N
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Patent
US08946446B2

Procedure details

To a solution of 4-bromo-6-(tert-butyl)pyridin-2-ol (5.00 g, 21.8 mmol) in dry DMF (50 mL) was added NaH (1.75 g, 43.7 mmol) at 0° C. under N2 and the mixture was stirred at 0° C. for 30 min. Then CF3CH2OTs (11.1 g, 43.7 mmol) was added and the solution was stirred at 70° C. overnight. Water was added and the mixture was extracted with EA twice. The combined organic layers were washed with water (3×) and brine twice, concentrated and purified by CC (PE/EA=30/1) to give compound P2a (1.13 g, 17%) as a white oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[N:5]=[C:4]([OH:12])[CH:3]=1.[H-].[Na+].[C:15]([CH2:19]OS(C1C=CC(C)=CC=1)(=O)=O)([F:18])([F:17])[F:16].O>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]([O:12][CH2:19][C:15]([F:18])([F:17])[F:16])[N:5]=[C:6]([C:8]([CH3:9])([CH3:11])[CH3:10])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=NC(=C1)C(C)(C)C)O
Name
Quantity
1.75 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
11.1 g
Type
reactant
Smiles
C(F)(F)(F)COS(=O)(=O)C1=CC=C(C)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was stirred at 70° C. overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EA twice
WASH
Type
WASH
Details
The combined organic layers were washed with water (3×) and brine twice
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by CC (PE/EA=30/1)
CUSTOM
Type
CUSTOM
Details
to give compound P2a (1.13 g, 17%) as a white oil

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC1=CC(=NC(=C1)OCC(F)(F)F)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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